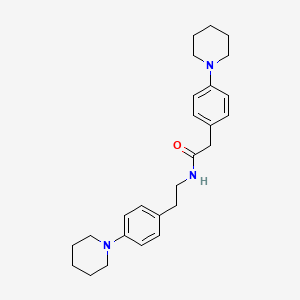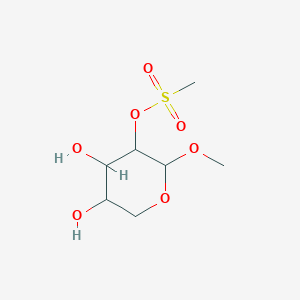
Methyl 2-o-(methylsulfonyl)pentopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-o-(methylsulfonyl)pentopyranoside typically involves the reaction of a pentopyranoside derivative with a methylsulfonyl chloride in the presence of a base. Common bases used in this reaction include pyridine or triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
Methyl 2-o-(methylsulfonyl)pentopyranoside undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted pentopyranoside derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-o-(methylsulfonyl)pentopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of methyl 2-o-(methylsulfonyl)pentopyranoside involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to modifications of proteins, nucleic acids, and other cellular components, thereby influencing various biological processes .
相似化合物的比较
Similar Compounds
Benzyl 2-o-(methylsulfonyl)pentopyranoside: Similar structure but with a benzyl group instead of a methyl group.
Ethyl 2-o-(methylsulfonyl)pentopyranoside: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 2-o-(methylsulfonyl)pentopyranoside is unique due to its specific reactivity and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
63554-08-5 |
|---|---|
分子式 |
C7H14O7S |
分子量 |
242.25 g/mol |
IUPAC 名称 |
(4,5-dihydroxy-2-methoxyoxan-3-yl) methanesulfonate |
InChI |
InChI=1S/C7H14O7S/c1-12-7-6(14-15(2,10)11)5(9)4(8)3-13-7/h4-9H,3H2,1-2H3 |
InChI 键 |
BVUIHWAOAUKFML-UHFFFAOYSA-N |
规范 SMILES |
COC1C(C(C(CO1)O)O)OS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


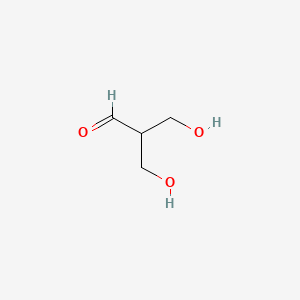
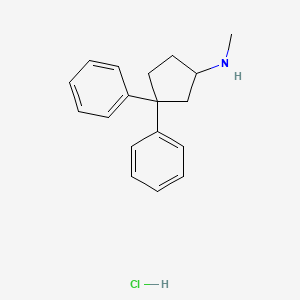
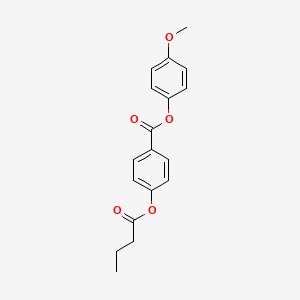



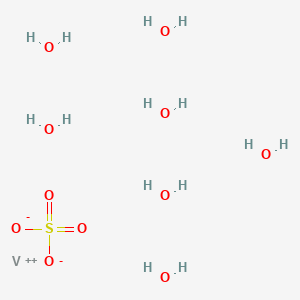

![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)
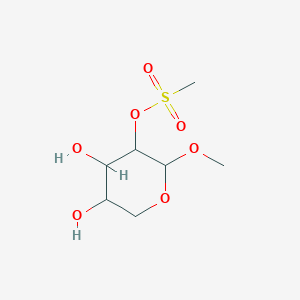
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)
